INCB024360 - 914471-09-3

INCB024360

Catalog Number: EVT-288291
CAS Number: 914471-09-3
Molecular Formula: C9H7ClFN5O2
Molecular Weight: 271.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

INCB024360, also known as epacadostat, IDO5L, or INCB14943, is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts as an immunomodulator by interfering with the tryptophan catabolism pathway. [, , , , , , , , , , , , , , , , , , , , , , , , ] In scientific research, INCB024360 is primarily employed as a tool to investigate the role of IDO1 in various biological processes, particularly its impact on the immune system and its potential involvement in disease pathogenesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

Several approaches have been explored for the synthesis of INCB024360 and its analogs. One method involves the coupling of [(18)F]3-chloro-4-fluoroaniline with carboximidamidoyl chloride to yield [(18)F]IDO5L, a radiolabeled form of INCB024360 suitable for positron emission tomography (PET) imaging. [] This approach highlights the adaptability of INCB024360's structure for incorporating modifications to facilitate specific research applications.

Another study described the synthesis of novel imidazo[2,1-b]thiazole analogs as potent IDO1 inhibitors. [] These analogs exhibited nanomolar potency against IDO1 and showed promising antitumor effects in vitro. This research exemplifies the ongoing efforts to develop structurally diverse IDO1 inhibitors with improved pharmacological properties, potentially based on the core structure of INCB024360.

Molecular Structure Analysis

INCB024360 exerts its effects by selectively inhibiting IDO1, a key enzyme involved in the kynurenine pathway of tryptophan metabolism. [, , , , , , , , , , , , , , , , , , , , , , , , ] By blocking this pathway, INCB024360 prevents the depletion of tryptophan and the accumulation of kynurenine within the tumor microenvironment. [, , , , , , , , , , , , , , , , , , , , , , , , ] This, in turn, is hypothesized to restore the function of immune cells, such as T cells and NK cells, that are suppressed by kynurenine, ultimately leading to an enhanced antitumor immune response. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

The development of resistance to IDO1 inhibitors is a significant concern. Future studies should aim to elucidate the mechanisms underlying this resistance and explore strategies to overcome it, potentially through combination therapies or the development of next-generation IDO1 inhibitors with distinct mechanisms of action. []

Physical and Chemical Properties Analysis

Cancer Immunology Research

INCB024360 is extensively utilized in preclinical studies to investigate the role of IDO1 in tumor immune evasion and to evaluate its potential as a target for cancer immunotherapy. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Studies have demonstrated that INCB024360 can inhibit tumor growth in various murine cancer models, either alone or in combination with other immunotherapies, such as checkpoint inhibitors. [, , , , , ]

For instance, INCB024360 significantly suppressed tumor growth in CT26 colon carcinoma and PAN02 pancreatic carcinoma models. [] These findings highlight its potential as a tool for studying the interplay between tryptophan metabolism and antitumor immunity.

Investigating the Kynurenine Pathway

INCB024360 serves as a valuable tool for studying the broader implications of the kynurenine pathway in health and disease. [, , , , , , , , , , , , , , , , , , , , , , , , ] Researchers utilize INCB024360 to modulate kynurenine levels and assess the downstream consequences of this pathway in various biological systems. [, , , , , , , , , , , , , , , , , , , , , , , , ] This knowledge is crucial for understanding the multifaceted roles of tryptophan metabolism beyond its involvement in cancer.

One study investigated the role of the kynurenine pathway in experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. [] The study found that inhibiting IDO1 with INCB024360 ameliorated EAE severity, suggesting a potential role for IDO1 and the kynurenine pathway in autoimmune diseases. This example illustrates how INCB024360 can be used to explore the involvement of the kynurenine pathway in various pathological conditions.

Development of Novel Therapeutics

The discovery and characterization of INCB024360 have spurred significant interest in developing novel IDO1 inhibitors with improved pharmacological properties. [, , , , ] INCB024360 serves as a template for designing new inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. [, , , , ] These efforts aim to overcome the limitations of first-generation IDO1 inhibitors and unlock their full therapeutic potential in cancer and other diseases.

Applications

Beyond cancer, the kynurenine pathway and IDO1 have been implicated in various other diseases, including autoimmune disorders, neurodegenerative diseases, and infectious diseases. [] Future research should investigate the therapeutic potential of INCB024360 and other IDO1 inhibitors in these conditions, potentially expanding the clinical utility of this class of drugs.

Personalized Medicine Approaches

References1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15. 16. 17. 18. 19. 20. 21. 22. 23. 24. 25. 26. 27. 28.

Future Directions

Elucidating IDO1 Biology

Despite significant progress, a comprehensive understanding of IDO1's complex biological functions remains elusive. Future research should focus on unraveling the intricate interplay between IDO1, the kynurenine pathway, and the immune system in various physiological and pathological contexts. [] This knowledge is crucial for developing more effective IDO1-targeted therapies and identifying patients who are most likely to benefit from such treatments.

PCC0208009

  • Compound Description: PCC0208009 is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) []. It effectively inhibits IDO1 activity at lower doses and for a longer duration compared to INCB024360 and NLG919 []. PCC0208009 also demonstrates superior enhancement of peripheral blood mononuclear cell (PBMC) proliferation and activation [].

NLG919

  • Compound Description: NLG919, also known as GDC-0919, is a potent inhibitor of IDO1 that has been evaluated in clinical trials [, ].
  • Relevance: Like INCB024360, NLG919 targets IDO1 for cancer immunotherapy. While both compounds demonstrate tumor suppression capabilities, NLG919 shows less potent effects on Kyn/Trp reduction compared to INCB024360 in preclinical models [].

Indoximod (d-1-MT)

  • Compound Description: Indoximod, also known as d-1-MT, is a tryptophan derivative and an inhibitor of IDO1 that has progressed to clinical trials [].

BMS-986205 (Linrodostat)

  • Compound Description: BMS-986205, also known as Linrodostat, is a highly potent and selective IDO1 inhibitor that acts by competing with heme for binding to the IDO1 active site []. It exhibits sub-nanomolar cellular potency but lacks direct biochemical activity in standard IDO1 enzyme assays [].

LY3381916

  • Compound Description: LY3381916 is a potent and selective IDO1 inhibitor that binds to apo-IDO1 and competes with heme for the active site, similar to Linrodostat [].

MK7162

  • Relevance: MK7162 and INCB024360 share IDO1 as a target for cancer immunotherapy [].

SN35837

  • Compound Description: SN35837 is a small molecule identified as a potent inhibitor of IDO1 through high-throughput screening []. It shows good cell permeability and potent inhibition of cytoplasmic IDO1 in cellular assays [].

INCB14943

  • Compound Description: INCB14943 is a hydroxyamidine-based IDO1 inhibitor that served as a basis for designing new inhibitors with reduced glucuronidation potential [].
  • Relevance: INCB14943 shares the hydroxyamidine pharmacophore with INCB024360 and served as a starting point for developing analogs with improved pharmacokinetic properties, specifically reduced glucuronidation [].

Compound 8u

  • Compound Description: Compound 8u is a naphthoquinone aromatic amide-oxime derivative designed to target both IDO1 and STAT3 []. It shows promising antitumor activity by inhibiting IDO1 and suppressing STAT3 signaling [].
  • Relevance: While both Compound 8u and INCB024360 target IDO1 for their anticancer effects, Compound 8u stands out due to its additional ability to inhibit STAT3, making it a bifunctional compound [].

Properties

CAS Number

914471-09-3

Product Name

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

IUPAC Name

4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Molecular Formula

C9H7ClFN5O2

Molecular Weight

271.63 g/mol

InChI

InChI=1S/C9H7ClFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14)

InChI Key

HGXSLPIXNPASGZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

INCB14943; INCB-14943; INCB 14943; INCB024360-analog; INCB24360-analog; Epacadostat-analog. IDO-IN-2; IDO5L;

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.